molecular formula C13H21NO2 B14899143 1-Cyclopentyl-4-cyclopropylpyrrolidine-3-carboxylic acid

1-Cyclopentyl-4-cyclopropylpyrrolidine-3-carboxylic acid

Cat. No.: B14899143
M. Wt: 223.31 g/mol
InChI Key: YIRUSRMADYOBLP-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-cyclopropylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C13H21NO2. It features a pyrrolidine ring substituted with cyclopentyl and cyclopropyl groups, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with cyclopropylcarbonyl chloride, followed by cyclization and subsequent carboxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-cyclopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols .

Scientific Research Applications

1-Cyclopentyl-4-cyclopropylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Cyclopentyl-4-piperidinecarboxylic acid
  • 1-Cyclopentyl-3-piperidinecarboxylic acid
  • 4-Methyl-4-piperidinecarboxylic acid
  • 4-Ethyl-4-piperidinecarboxylic acid

Uniqueness: 1-Cyclopentyl-4-cyclopropylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-cyclopentyl-4-cyclopropylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H21NO2/c15-13(16)12-8-14(10-3-1-2-4-10)7-11(12)9-5-6-9/h9-12H,1-8H2,(H,15,16)

InChI Key

YIRUSRMADYOBLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(C(C2)C(=O)O)C3CC3

Origin of Product

United States

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